

"Methyl 2-acetyl-3-(dimethylamino)acrylate"

IUPAC name and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-acetyl-3-(dimethylamino)acrylate
Cat. No.:	B151993

[Get Quote](#)

A Technical Guide to Methyl 2-acetyl-3-(dimethylamino)acrylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **Methyl 2-acetyl-3-(dimethylamino)acrylate**, a versatile organic compound with applications in chemical synthesis. Due to the limited availability of in-depth technical data for the methyl ester, this guide also incorporates information from its closely related and more extensively studied ethyl analog, Ethyl 2-acetyl-3-(dimethylamino)acrylate, to provide a broader context for its properties and potential applications.

Chemical Identity

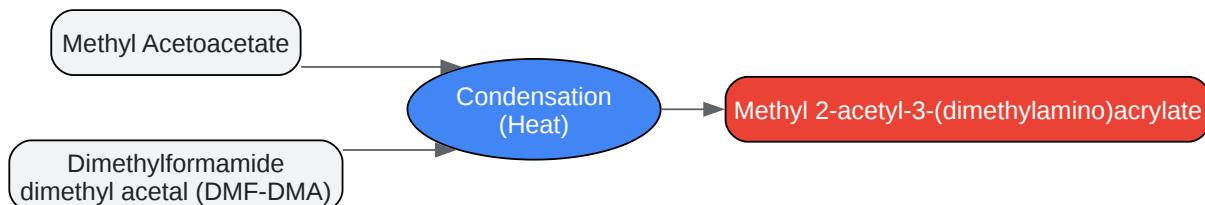
The fundamental identification of **Methyl 2-acetyl-3-(dimethylamino)acrylate** is established by its IUPAC name and CAS number, which are crucial for accurate documentation and procurement in a research and development setting.

- IUPAC Name: methyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate[1]
- CAS Number: 203186-56-5[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Methyl 2-acetyl-3-(dimethylamino)acrylate** and its ethyl analog for comparative analysis. These parameters are essential for designing experimental conditions, including solvent selection and reaction temperature.

Property	Methyl 2-acetyl-3-(dimethylamino)acrylate	Ethyl 2-acetyl-3-(dimethylamino)acrylate
Molecular Formula	C ₈ H ₁₃ NO ₃	C ₉ H ₁₅ NO ₃
Molecular Weight	171.19 g/mol	185.22 g/mol
Appearance	Not specified in available literature	Liquid
Melting Point	Not specified in available literature	41-44 °C
Boiling Point	Not specified in available literature	128 °C at 0.2 mmHg
Density	Not specified in available literature	1.038 ± 0.06 g/cm ³ (Predicted)


Data for the ethyl analog is provided for illustrative purposes due to the scarcity of published data for the methyl ester.

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **Methyl 2-acetyl-3-(dimethylamino)acrylate** are not readily available in peer-reviewed literature, the synthesis of its ethyl analog is well-documented. The general approach involves a condensation reaction, which can be adapted for the methyl ester.

General Synthesis Workflow:

The synthesis of enamine derivatives such as Methyl or Ethyl 2-acetyl-3-(dimethylamino)acrylate typically proceeds via the condensation of a β -ketoester with a dimethylformamide acetal.

[Click to download full resolution via product page](#)

General Synthesis Workflow Diagram

Illustrative Experimental Protocol (Adapted from the synthesis of the ethyl analog):

Objective: To synthesize **Methyl 2-acetyl-3-(dimethylamino)acrylate**.

Materials:

- Methyl acetoacetate
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Anhydrous toluene (or another suitable inert solvent)
- Rotary evaporator
- Magnetic stirrer and heating mantle
- Standard laboratory glassware

Procedure:

- To a solution of methyl acetoacetate (1 equivalent) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.1 equivalents) dropwise at room temperature under an

inert atmosphere (e.g., nitrogen or argon).

- Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure **Methyl 2-acetyl-3-(dimethylamino)acrylate**.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the methyl ester.

Chemical Reactivity and Applications

Compounds of this class are versatile intermediates in organic synthesis. The presence of both an α,β -unsaturated carbonyl system and an enamine moiety allows them to participate in a variety of chemical transformations. They can act as Michael acceptors and are valuable precursors for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature describing the involvement of **Methyl 2-acetyl-3-(dimethylamino)acrylate** in any specific biological signaling pathways. While related α,β -unsaturated carbonyl compounds can exhibit biological activity, dedicated studies on this particular molecule are lacking. Researchers investigating the bioactivity of this compound would be breaking new ground.

Conclusion

Methyl 2-acetyl-3-(dimethylamino)acrylate is a chemical intermediate with potential for broader application in synthetic chemistry. While detailed experimental data and biological studies are scarce, its structural similarity to the better-characterized ethyl analog suggests it is a versatile building block. This guide provides the foundational information necessary for researchers to begin exploring the synthesis and utility of this compound. Further research is

warranted to fully elucidate its chemical reactivity, physical properties, and potential biological significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- To cite this document: BenchChem. ["Methyl 2-acetyl-3-(dimethylamino)acrylate" IUPAC name and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151993#methyl-2-acetyl-3-dimethylamino-acrylate-iupac-name-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

